
8-Bromo-1,1,1-trichloroocta-3,5-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-1,1,1-trichloroocta-3,5-diene is a chemical compound characterized by its unique structure, which includes bromine and chlorine atoms attached to an octadiene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1,1,1-trichloroocta-3,5-diene typically involves the bromination and chlorination of octadiene. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure selective halogenation. For instance, bromination can be achieved using bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4), while chlorination may involve chlorine gas (Cl2) under similar conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where octadiene is subjected to bromine and chlorine in reactors designed to handle the exothermic nature of these reactions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-1,1,1-trichloroocta-3,5-diene undergoes various types of chemical reactions, including:
Electrophilic Addition: This compound can participate in electrophilic addition reactions due to the presence of double bonds.
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted by other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Hydrogen Halides (HX): Used in electrophilic addition reactions.
Nucleophiles: Such as hydroxide ions (OH-) or alkoxide ions (RO-) for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the addition of HBr to the compound can yield 1,2-addition and 1,4-addition products .
Wissenschaftliche Forschungsanwendungen
8-Bromo-1,1,1-trichloroocta-3,5-diene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and chlorine atoms into other molecules.
Biology: Potential use in studying the effects of halogenated compounds on biological systems.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8-Bromo-1,1,1-trichloroocta-3,5-diene involves its reactivity with various electrophiles and nucleophiles. The presence of bromine and chlorine atoms makes it a versatile compound for different chemical transformations. The molecular targets and pathways involved in its reactions include the formation of carbocation intermediates during electrophilic addition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Butadiene: A simple conjugated diene that undergoes similar electrophilic addition reactions.
1,4-Pentadiene: Another diene that can participate in halogenation reactions.
Uniqueness
8-Bromo-1,1,1-trichloroocta-3,5-diene is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and properties compared to other dienes. This dual halogenation allows for a broader range of chemical transformations and applications.
Eigenschaften
CAS-Nummer |
88084-11-1 |
|---|---|
Molekularformel |
C8H10BrCl3 |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
8-bromo-1,1,1-trichloroocta-3,5-diene |
InChI |
InChI=1S/C8H10BrCl3/c9-7-5-3-1-2-4-6-8(10,11)12/h1-4H,5-7H2 |
InChI-Schlüssel |
LHTJDKDUNIQSCK-UHFFFAOYSA-N |
Kanonische SMILES |
C(CBr)C=CC=CCC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphonic acid, [(dipropylamino)methyl]-, diethyl ester](/img/structure/B14384242.png)

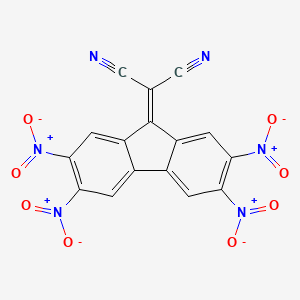

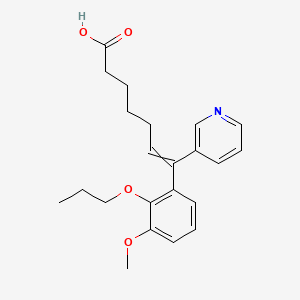
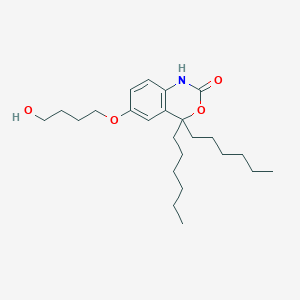

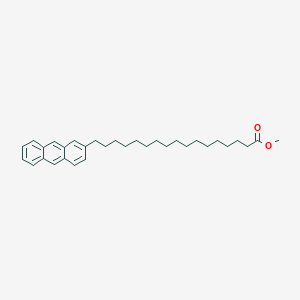

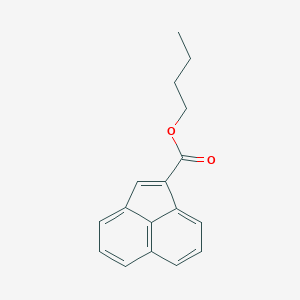
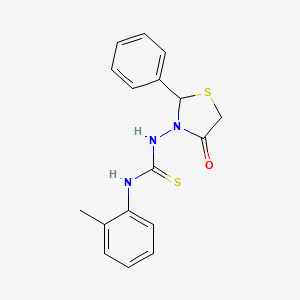
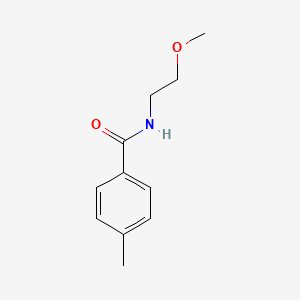
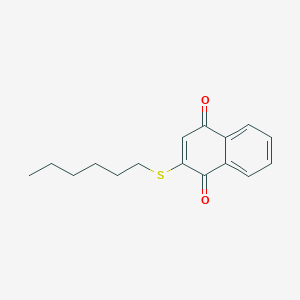
![3-{2-[2-(4-Arsonophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine](/img/structure/B14384312.png)
